

The Versatile Intermediate: Methyl 5-bromo-6-chloropicolinate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 5-bromo-6-chloropicolinate*

Cat. No.: *B567738*

[Get Quote](#)

Introduction: A Building Block of Therapeutic Potential

In the intricate landscape of pharmaceutical development, the strategic use of versatile intermediates is paramount to the efficient synthesis of novel therapeutics. **Methyl 5-bromo-6-chloropicolinate** (CAS No: 1214353-79-3), a halogenated pyridine derivative, has emerged as a critical building block in medicinal chemistry.^[1] Its unique substitution pattern, featuring a bromine atom, a chlorine atom, and a methyl ester on the pyridine ring, offers multiple reactive sites for a variety of chemical transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this key intermediate, with a focus on its application in the synthesis of bioactive molecules, including precursors to targeted therapies like Pexidartinib and potential antitubercular agents.

The strategic placement of two distinct halogen atoms allows for selective and sequential cross-coupling reactions, enabling the introduction of diverse molecular fragments. The bromine at the 5-position is particularly amenable to palladium-catalyzed reactions such as Suzuki and Buchwald-Hartwig couplings, while the chlorine at the 6-position can be targeted under different conditions or displaced by nucleophiles. This differential reactivity is a cornerstone of its utility, providing a robust platform for the construction of complex molecular architectures.

Physicochemical Properties & Safety

A thorough understanding of the physicochemical properties and safety considerations is essential before undertaking any synthetic work.

Property	Value
CAS Number	1214353-79-3
Molecular Formula	C ₇ H ₅ BrCINO ₂
Molecular Weight	250.48 g/mol [2]
Appearance	White to off-white solid
Purity	Typically >97%

Safety Information: While a specific, comprehensive safety datasheet for **Methyl 5-bromo-6-chloropicolinate** is not readily available in the provided search results, related compounds such as 5-bromo-6-chloronicotinic acid are classified as irritants.[\[3\]](#) Standard laboratory safety precautions should be observed. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Synthesis of Methyl 5-bromo-6-chloropicolinate

The most direct route to **Methyl 5-bromo-6-chloropicolinate** is through the esterification of its corresponding carboxylic acid, 5-bromo-6-chloronicotinic acid. The synthesis of this precursor is well-documented.[\[4\]](#)

Workflow for the Synthesis of Methyl 5-bromo-6-chloropicolinate

Step 1: Synthesis of 5-bromo-6-chloronicotinic acid

5-bromo-6-hydroxynicotinic acid

Phosphorus oxychloride / Tetramethylammonium chloride

Reflux

5-bromo-6-chloronicotinic acid

Step 2: Esterification

5-bromo-6-chloronicotinic acid

Methanol / Acid catalyst (e.g., H₂SO₄)

Reflux

Methyl 5-bromo-6-chloropicolinate

[Click to download full resolution via product page](#)Caption: Synthetic pathway for **Methyl 5-bromo-6-chloropicolinate**.

Protocol 1: Synthesis of 5-bromo-6-chloronicotinic acid

This protocol is adapted from established literature procedures.[\[4\]](#)

Materials:

- 5-bromo-6-hydroxynicotinic acid
- Phosphorus oxychloride (POCl₃)
- Tetramethylammonium chloride
- Ice
- Water
- Ethyl acetate
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromo-6-hydroxynicotinic acid (1.0 eq), tetramethylammonium chloride (1.1 eq), and phosphorus oxychloride (a sufficient amount to ensure stirring).
- Heat the mixture to reflux and maintain for 3 hours. The reaction should be monitored for the consumption of the starting material.
- After completion, cool the reaction mixture to room temperature and slowly pour it into a beaker containing crushed ice with vigorous stirring.
- Continue stirring for 2 hours to allow for the precipitation of the product.
- Collect the solid by vacuum filtration and wash with cold water.
- Dissolve the crude product in ethyl acetate and dry the organic layer over anhydrous sodium sulfate.

- Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield 5-bromo-6-chloronicotinic acid.

Protocol 2: Esterification to Methyl 5-bromo-6-chloropicolinate

This is a standard Fischer esterification protocol.[\[5\]](#)

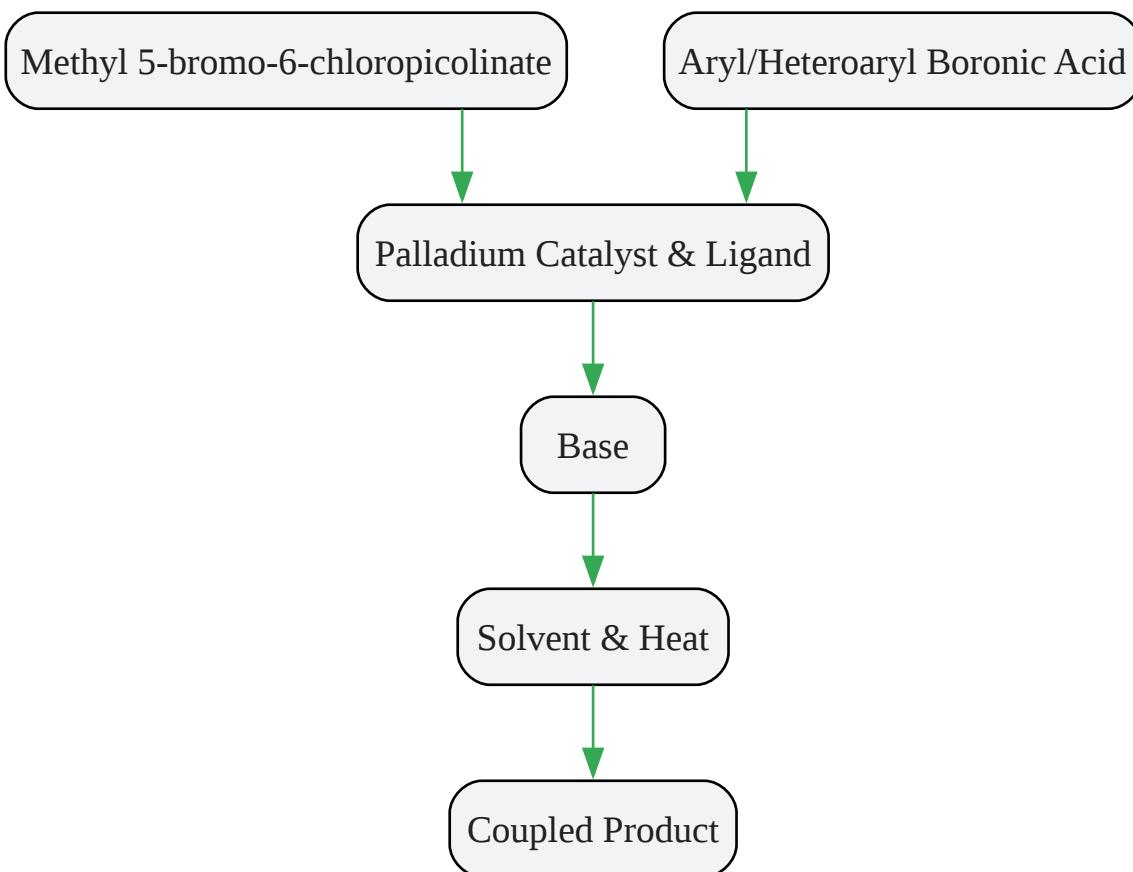
Materials:

- 5-bromo-6-chloronicotinic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (catalytic amount)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Ethyl acetate

Procedure:

- Suspend 5-bromo-6-chloronicotinic acid (1.0 eq) in anhydrous methanol in a round-bottom flask.
- Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
- Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
- Cool the mixture to room temperature and remove the excess methanol under reduced pressure.

- Dilute the residue with ethyl acetate and carefully wash with saturated sodium bicarbonate solution until the effervescence ceases.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude **Methyl 5-bromo-6-chloropicolinate**, which can be purified by column chromatography or recrystallization.


Applications in Pharmaceutical Synthesis

The true value of **Methyl 5-bromo-6-chloropicolinate** lies in its utility as a versatile scaffold for building complex pharmaceutical molecules. The bromine atom at the 5-position is the primary site for palladium-catalyzed cross-coupling reactions.

Application 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.^[6] **Methyl 5-bromo-6-chloropicolinate** is an excellent substrate for coupling with a wide range of boronic acids and esters.

Workflow for Suzuki-Miyaura Coupling

[Click to download full resolution via product page](#)

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This generalized protocol is based on established methodologies for similar substrates.[\[7\]](#)[\[8\]](#)

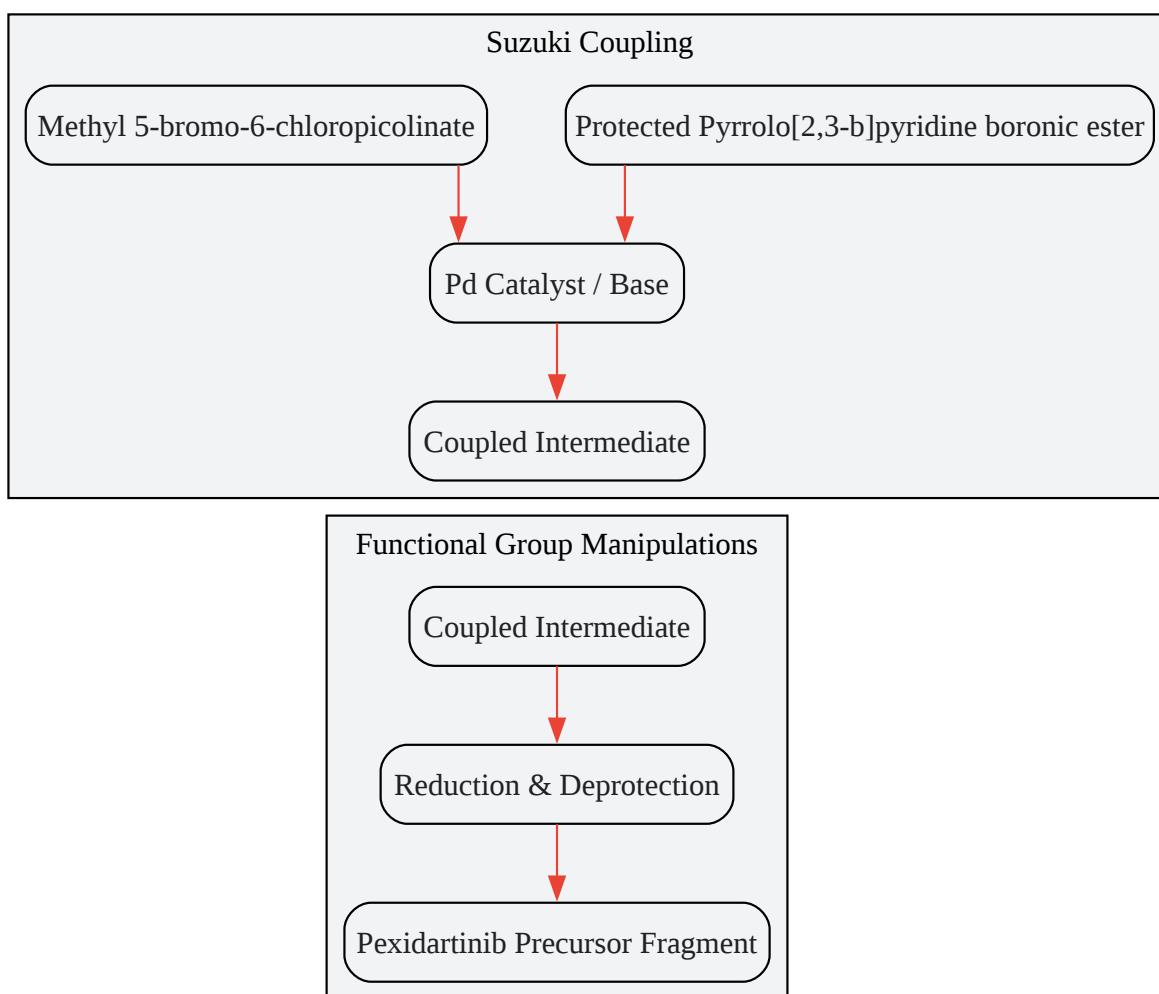
Materials:

- **Methyl 5-bromo-6-chloropicolinate**
- Aryl or heteroaryl boronic acid (1.1-1.5 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 1-5 mol%)
- Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 eq)

- Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

Procedure:

- In a Schlenk flask, combine **Methyl 5-bromo-6-chloropicolinate** (1.0 eq), the boronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (3 mol%).
- Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
- Add the degassed solvent system via syringe.
- Heat the reaction mixture to 80-110 °C with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.


Catalyst	Base	Solvent	Temperature (°C)
Pd(PPh ₃) ₄	K ₂ CO ₃	Toluene/Water	90-100
Pd(dppf)Cl ₂	K ₃ PO ₄	1,4-Dioxane/Water	80-100
Pd(OAc) ₂ / SPhos	Cs ₂ CO ₃	1,4-Dioxane	100-110

Application 2: Synthesis of a Key Intermediate for Pexidartinib

Pexidartinib is a CSF1R inhibitor used for the treatment of tenosynovial giant cell tumors.^[9] A key precursor in its synthesis is 5-((5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine. While a direct synthesis from **Methyl 5-bromo-6-chloropicolinate** is not explicitly detailed in the provided results, a plausible synthetic route would involve a Suzuki coupling to

introduce a suitable precursor at the 5-position, followed by further functional group manipulations. A more direct approach would be a coupling with a pre-formed fragment. For illustrative purposes, a protocol for a related Suzuki coupling to form a biaryl system is presented.

Proposed Pathway to a Pexidartinib Precursor Fragment

[Click to download full resolution via product page](#)

Caption: Plausible synthetic route towards a Pexidartinib precursor.

Application 3: Synthesis of Antitubercular Agent Scaffolds

Novel chloropicolinate amides and ureas have been investigated as potential inhibitors of *Mycobacterium tuberculosis*.^[10] These syntheses often involve the coupling of a picolinate derivative with various amines. While the cited study uses a different starting material, **Methyl 5-bromo-6-chloropicolinate** can be readily converted to the corresponding carboxylic acid or acyl chloride to undergo similar amide bond forming reactions.

Protocol 4: Hydrolysis to 5-bromo-6-chloropicolinic acid

Materials:

- **Methyl 5-bromo-6-chloropicolinate**
- Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
- Tetrahydrofuran (THF) / Water
- Hydrochloric acid (1M)

Procedure:

- Dissolve **Methyl 5-bromo-6-chloropicolinate** (1.0 eq) in a mixture of THF and water.
- Add an excess of LiOH or NaOH (2-3 eq) and stir at room temperature until the reaction is complete (monitored by TLC).
- Remove the THF under reduced pressure.
- Acidify the aqueous solution to pH 2-3 with 1M HCl to precipitate the carboxylic acid.
- Collect the solid by filtration, wash with cold water, and dry under vacuum.

The resulting carboxylic acid can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, HOBt) or by converting it to the acyl chloride.^[10]

Conclusion

Methyl 5-bromo-6-chloropicolinate is a high-value intermediate for pharmaceutical synthesis, offering multiple avenues for the construction of complex and biologically active molecules. Its differential reactivity and amenability to robust and scalable reactions like the Suzuki-Miyaura coupling make it a strategic choice for drug discovery and development programs. The protocols and workflows detailed in this application note provide a solid foundation for researchers to harness the synthetic potential of this versatile building block in the quest for novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. PubChemLite - Methyl 5-bromo-6-chloropicolinate (C7H5BrClNO2) [pubchemlite.lcsb.uni.lu]
- 3. Methyl 5-bromo-6-chloronicotinate | C7H5BrClNO2 | CID 2764313 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-6-chloronicotinic acid CAS#: 29241-62-1 [m.chemicalbook.com]
- 5. Ester synthesis by esterification [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Versatile Intermediate: Methyl 5-bromo-6-chloropicolinate in Modern Pharmaceutical Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b567738#methyl-5-bromo-6-chloropicolinate-as-an-intermediate-for-pharmaceutical-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com